![molecular formula C21H18BrNO3 B5402310 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5402310.png)
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinyl propionate, commonly known as BMQP, is a synthetic compound that belongs to the family of quinoline derivatives. BMQP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
BMQP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. BMQP has been shown to act as a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the packaging and release of glutamate from presynaptic neurons. This makes BMQP a valuable tool for studying the role of glutamate in synaptic transmission and plasticity.
Wirkmechanismus
BMQP acts as a competitive inhibitor of VGLUT1, binding to the active site of the transporter and preventing the uptake of glutamate into synaptic vesicles. This results in a decrease in the release of glutamate from presynaptic neurons and a subsequent decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
BMQP has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BMQP decreases the release of glutamate from cultured neurons and inhibits the uptake of glutamate into synaptic vesicles. In vivo studies have shown that BMQP decreases the frequency and amplitude of excitatory postsynaptic currents in the hippocampus and cortex.
Vorteile Und Einschränkungen Für Laborexperimente
BMQP has several advantages as a tool for studying the role of glutamate in synaptic transmission and plasticity. It is a potent and selective inhibitor of VGLUT1, which allows for the specific manipulation of glutamate release. Additionally, BMQP has a long duration of action, which allows for sustained inhibition of glutamate release. However, BMQP has several limitations as well. It is not selective for VGLUT1 and can also inhibit other transporters, such as VGLUT2 and the vesicular monoamine transporter. Additionally, BMQP has poor blood-brain barrier penetration, which limits its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of BMQP. One potential direction is the development of more selective and potent inhibitors of VGLUT1. Another direction is the investigation of the role of glutamate in neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, the development of more effective methods for delivering BMQP to the brain could expand its use in vivo. Overall, the study of BMQP and its effects on glutamate release has the potential to provide valuable insights into the mechanisms of synaptic transmission and plasticity.
Synthesemethoden
The synthesis of BMQP involves the reaction of 5-bromo-2-methoxybenzaldehyde with 8-hydroxyquinoline in the presence of a base catalyst. The resulting intermediate is then reacted with propionic anhydride to yield BMQP. The synthesis method of BMQP has been well-established and has been reported in several scientific publications.
Eigenschaften
IUPAC Name |
[2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinolin-8-yl] propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-3-20(24)26-19-6-4-5-14-7-10-17(23-21(14)19)11-8-15-13-16(22)9-12-18(15)25-2/h4-13H,3H2,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVMZPUTTSOIRJ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.